Boc-Phe-Gly-OMe (N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester) is a fully protected, highly stable dipeptide building block with a molecular weight of 336.4 g/mol and a defined melting point of 104–105 °C. By utilizing a tert-butoxycarbonyl (Boc) group at the N-terminus and a methyl ester (OMe) at the C-terminus, this compound prevents undesired side reactions, such as diketopiperazine formation or premature polymerization, during complex synthetic workflows. In industrial and advanced laboratory settings, it is primarily procured as a high-purity precursor for solid-phase peptide synthesis (SPPS), a standardized substrate for validating novel green-chemistry coupling catalysts, and a highly specific target for late-stage C-H functionalization, including isotopic labeling for pharmacokinetic profiling [1]. Its dual-protected nature and specific steric bulk make it a superior choice over unprotected or partially protected analogs when precise control over reaction transition states and formulation stability is required.
Substituting Boc-Phe-Gly-OMe with closely related analogs—such as the free acid (Boc-Phe-Gly-OH) or simpler protected amino acids (e.g., Boc-Gly-OMe)—frequently leads to process failure in advanced applications. In formulation and self-assembly workflows, the C-terminal methyl ester is critical for maintaining the charge neutrality required to drive hydrophobic collapse; using a free acid introduces electrostatic repulsion that destabilizes nanocarrier cores [1]. Furthermore, in late-stage functionalization such as Iridium-catalyzed Hydrogen Isotope Exchange (HIE), the specific steric bulk of the phenylalanine residue combined with the Boc group is non-negotiable. Simpler analogs like Boc-Gly-OMe fail to achieve the required transition-state geometry, resulting in 0% isotopic incorporation, whereas Boc-Phe-Gly-OMe achieves near-quantitative labeling [2]. Consequently, buyers must procure this exact sequence and protection scheme to ensure reproducibility in both catalytic functionalization and supramolecular assembly.
For the generation of deuterated or tritiated standards used in ADME profiling, the steric environment of the substrate dictates the success of the catalyst. Under Iridium-catalyzed HIE conditions, Boc-Phe-Gly-OMe achieves an exceptional 92% deuterium incorporation at unactivated C(sp3) centers. In stark contrast, the simpler analog Boc-Gly-OMe yields 0% deuterium incorporation due to a prohibitive +7.3 kcal/mol transition-state energy barrier, and Ac-Ala-OMe achieves only 50% mixed incorporation [1].
| Evidence Dimension | Deuterium incorporation rate via Ir-catalysis |
| Target Compound Data | 92% D incorporation (Boc-Phe-Gly-OMe) |
| Comparator Or Baseline | 0% D incorporation (Boc-Gly-OMe) and 50% (Ac-Ala-OMe) |
| Quantified Difference | Absolute activation advantage of 92% over the baseline Boc-protected monomer. |
| Conditions | 10 mol% Ir-catalyst, isopropyl acetate, 80 °C, 8 hours. |
Procuring this specific compound allows pharmaceutical researchers to generate highly pure isotope-labeled standards directly, bypassing tedious and low-yielding multi-step de novo synthesis.
Protected peptides are increasingly used as self-assembling biomaterials. Boc-Phe-Gly-OMe and its immediate derivatives successfully self-assemble in aqueous media to form stable nanostructures with an average diameter of 119.6 nm, providing a robust hydrophobic core capable of encapsulating APIs like curcumin and eosin [1]. Free acid comparators (e.g., Boc-Phe-Gly-OH) fail to form these stable cores because the unprotected C-terminal carboxylate introduces electrostatic repulsion that disrupts the necessary π-π stacking and hydrophobic collapse.
| Evidence Dimension | Nanostructure stability and core formation |
| Target Compound Data | Forms stable ~120 nm encapsulating nanostructures |
| Comparator Or Baseline | Free acid analogs (Boc-Phe-Gly-OH) fail to assemble stable neutral cores |
| Quantified Difference | Enables successful API encapsulation vs. formulation failure. |
| Conditions | Aqueous solution, stabilized with Vitamin E-TPGS, analyzed via Dynamic Light Scattering (DLS). |
For materials scientists designing peptide-based drug delivery systems, the methyl ester protection is a mandatory feature to ensure charge neutrality and reproducible nanoparticle sizing.
When validating novel, atom-economical coupling reagents (such as borinic acids), Boc-Phe-Gly-OMe serves as the gold-standard target product. Synthesizing Boc-Phe-Gly-OMe using optimized borinic acid catalysts yields 96% conversion with >99% enantiomeric excess (ee), compared to <30% yields when using unoptimized baseline boronic acids [1]. Its distinct NMR signatures and well-documented chiral HPLC retention times make it the ideal procurement choice for laboratories needing a reliable standard to quantify catalyst efficiency and detect trace racemization.
| Evidence Dimension | Catalytic coupling yield and enantiomeric retention |
| Target Compound Data | 96% yield, >99% ee (using optimized catalysts) |
| Comparator Or Baseline | <30% yield (standard boronic acid baselines) |
| Quantified Difference | Provides a >3x yield resolution window to accurately benchmark new catalysts. |
| Conditions | Borinic acid catalysis (25 mol%), fluorobenzene, 65 °C, 32-48 hours. |
Process chemists must procure Boc-Phe-Gly-OMe as a reference standard to definitively prove that their novel coupling methodologies are both high-yielding and completely free of racemization.
Because of its highly favorable transition-state energetics under Iridium catalysis, Boc-Phe-Gly-OMe is the optimal precursor for synthesizing deuterated or tritiated peptide standards. It allows analytical laboratories to achieve >90% isotopic incorporation at specific aliphatic sites without relying on complex, multi-step de novo synthesis, directly supporting LC-MS quantification in pharmacokinetic studies[1].
Its dual-protected structure ensures the charge neutrality required for supramolecular self-assembly. Researchers in drug delivery procure Boc-Phe-Gly-OMe as a foundational building block to create stable, ~120 nm hydrophobic nanovesicles capable of encapsulating and controlling the release of poorly water-soluble APIs like curcumin or eosin[2].
In process chemistry and green synthesis development, Boc-Phe-Gly-OMe is utilized as a standard reference target. Its synthesis from Boc-Phe-OH and H-Gly-OMe provides a highly sensitive, easily quantifiable reaction model to evaluate the yield, kinetics, and racemization rates (via chiral HPLC) of emerging coupling catalysts, such as borinic acids [3].